(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
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Overview
Description
SM 11044 is a novel compound known for its unique pharmacological properties. It has been identified as an atypical β-adrenoceptor agonist, which means it interacts with β-adrenoceptors in a manner distinct from traditional agonists. This compound has shown potential in inducing relaxation of depolarized rat colon and inhibiting leukotriene B4-induced chemotaxis of guinea pig eosinophils .
Chemical Reactions Analysis
SM 11044 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It is used as a model compound to study the interactions with β-adrenoceptors and other related proteins.
Biology: The compound has been shown to inhibit leukotriene B4-induced chemotaxis of guinea pig eosinophils, making it a potential candidate for studying inflammatory responses.
Medicine: SM 11044’s ability to induce relaxation of depolarized rat colon suggests potential therapeutic applications in gastrointestinal disorders.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of SM 11044 involves its interaction with β-adrenoceptors. Unlike traditional β-adrenoceptor agonists, SM 11044 binds to a novel binding protein that is distinct from β1, β2, and β3-adrenoceptors. This interaction leads to the relaxation of depolarized rat colon and inhibition of leukotriene B4-induced chemotaxis of guinea pig eosinophils. The molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
SM 11044 is unique in its interaction with a novel binding protein distinct from traditional β-adrenoceptors. Similar compounds include:
Isoproterenol: A non-selective β-adrenoceptor agonist.
BRL 37344: A selective β3-adrenoceptor agonist.
Cyanopindolol: A β-adrenoceptor antagonist. Unlike these compounds, SM 11044 exhibits unique binding properties and biological effects, making it a valuable tool for scientific research
Properties
CAS No. |
142784-65-4 |
---|---|
Molecular Formula |
C22H28BrFN2O4 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(2S,3R)-3-(3,4-dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C22H27FN2O4.BrH/c23-17-8-5-15(6-9-17)4-3-11-24-20(22(29)25-12-1-2-13-25)21(28)16-7-10-18(26)19(27)14-16;/h5-10,14,20-21,24,26-28H,1-4,11-13H2;1H/t20-,21+;/m0./s1 |
InChI Key |
VGHBGPUSJITFJL-JUDYQFGCSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
SMILES |
C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
Canonical SMILES |
C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
Appearance |
Solid powder |
142784-65-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3,4-dihydroxyphenyl)-N-(3-(4-fluorophenyl)propyl)serine pyrrolidine amide hydrobromide Pyrrolidine, 1-(3-(3,4-dihydroxyphenyl)-2-((3-(4-fluorophenyl)propyl)amino)-3-hydroxy-1-oxopropyl)-, monohydrobromide, (R-(R*,S*))- SM 11044 SM-11044 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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